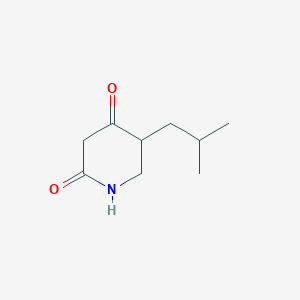

5-Isobutylpiperidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-(2-methylpropyl)piperidine-2,4-dione |

InChI |

InChI=1S/C9H15NO2/c1-6(2)3-7-5-10-9(12)4-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,12) |

InChI Key |

GMOFQQQWNHBNQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CNC(=O)CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isobutylpiperidine 2,4 Dione and Its Derivatives

Retrosynthetic Approaches to the 5-Isobutylpiperidine-2,4-dione Core Structure

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesizable starting materials. jocpr.com For this compound, the analysis reveals several plausible disconnection points, highlighting key bond formations required for its synthesis.

A primary disconnection strategy involves breaking the two amide bonds (C-N bonds) within the piperidine (B6355638) ring. This approach simplifies the heterocyclic core into a linear δ-amino-β-keto acid or a related precursor. A further disconnection of the carbon-carbon bond attaching the isobutyl group suggests a synthesis starting from a simpler piperidine-2,4-dione core that can be alkylated, or more fundamentally, from precursors already containing the isobutyl moiety.

Key Retrosynthetic Disconnections:

C2-N1 and C4-C5 Disconnection: This approach leads back to a β-amino ester and a malonic acid derivative containing the isobutyl group. A subsequent cyclization would form the desired ring system.

N1-C6 and C4-C5 Disconnection: This strategy points towards a Dieckmann-type cyclization of a δ-amino diester precursor. The isobutyl group would be introduced via the starting amino acid or through alkylation of an appropriate intermediate.

Ring-Closing Metathesis (RCM): A more modern approach could envision the cyclization of an acyclic diene precursor containing the necessary nitrogen and carbonyl functionalities, though this is less common for this specific dione (B5365651) system.

These conceptual pathways guide the design of practical synthetic routes, several of which are well-established for the broader class of piperidine-2,4-diones.

Established Synthetic Routes to Piperidine-2,4-dione Ring Systems

The construction of the piperidine-2,4-dione ring is typically achieved through two major classes of reactions: classical methods based on carbonyl compound transformations and modern strategies involving anionic rearrangements. rsc.orgrsc.org These methods provide access to a wide variety of substituted piperidinediones in both racemic and enantiopure forms. researchgate.net

These traditional methods remain cornerstones of heterocyclic synthesis, valued for their reliability and the accessibility of starting materials.

Dieckmann Cyclization: This intramolecular condensation of a diester is a powerful tool for forming five- and six-membered rings. For piperidine-2,4-diones, a regioselective Dieckmann cyclization of an N-protected δ-amino diester can be employed. core.ac.uk The reaction is typically base-mediated (e.g., using sodium methoxide) and yields a β-keto ester, which upon hydrolysis and decarboxylation can lead to the desired dione. This approach allows for substitution at various positions on the ring. core.ac.uk

δ-Amino-β-ketoester Condensation: This is another common method for building the piperidine-2,4-dione framework. rsc.org A key strategy involves the transformation of β-amino acids into δ-amino-β-ketoesters, which then undergo intramolecular cyclization. rsc.org For instance, N-protected β-amino acids can be converted to their corresponding acyl chlorides and reacted with Meldrum's acid to generate δ-amino-β-ketoester intermediates. Subsequent treatment with a base induces cyclization to the target piperidine-2,4-dione. rsc.org

Aza-Michael Reaction: The intramolecular conjugate addition of an amine to an α,β-unsaturated ester, followed by cyclization, provides another route to the piperidine-2,4-dione system. rsc.org

| Method | Precursor Type | Key Transformation | Reference(s) |

| Dieckmann Cyclization | δ-Amino Diester | Intramolecular Claisen condensation | core.ac.uk |

| δ-Amino-β-ketoester Condensation | β-Amino Acid | Conversion to δ-amino-β-ketoester and cyclization | rsc.org |

| Aza-Michael Reaction | N-Tethered Alkene | Intramolecular conjugate addition and cyclization | rsc.org |

Novel synthetic routes utilizing anionic rearrangements have emerged as powerful alternatives for constructing piperidine-dione systems. rsc.orgresearchgate.net These methods often proceed under mild conditions and offer unique pathways to complex heterocyclic structures. nih.gov

A prominent example is the enolate-isocyanate rearrangement . rsc.orgresearchgate.net This transformation typically begins with N-Boc-protected homoallylamines. researchgate.net The process involves the following key steps:

Halocyclocarbamation: The homoallylamine is treated with a halogen source, such as N-bromosuccinimide (NBS), to form a cyclic bromocyclocarbamate.

Enolate Formation: The bromocyclocarbamate is treated with a strong base (e.g., potassium tert-butoxide), leading to the formation of a cyclic enolate intermediate. researchgate.net

Rearrangement and Cyclization: The enolate undergoes a ring-opening to a highly reactive enolate-isocyanate intermediate. rsc.org This intermediate then rapidly recyclizes through the formation of a new carbon-carbon bond, yielding the piperidine-2,4-dione ring system after an acidic workup. rsc.org

This methodology has proven effective for preparing a range of 6-substituted piperidine-2,4-diones and has been extended to asymmetric syntheses. rsc.orgresearchgate.net

Direct Synthesis Strategies for this compound

While general methods provide a foundation, specific strategies have been developed for the direct synthesis of this compound and its isomeric glutarimide (B196013) analogue.

A direct and efficient route to piperidine-2,4-diones involves the cyclization of an appropriate amino acid derivative followed by the removal of a protecting group. A documented synthesis of 6-isobutyl-piperidine-2,4-dione (a nomenclature variant of this compound) illustrates this approach. google.com The synthesis proceeds through several steps, beginning with a protected amino acid.

The key final step is the deprotection of an N-Boc (tert-butoxycarbonyl) protected piperidinedione. The precursor, tert-butyl 2-isobutyl-4,6-dioxopiperidine-1-carboxylate, when treated with a strong acid such as hydrochloric acid in a solvent like 1,4-dioxane, undergoes smooth removal of the Boc group to yield the final, N-unsubstituted this compound. google.com

Reaction Scheme Data:

| Step | Reactant(s) | Reagents & Conditions | Product | Yield | Reference |

| 1 | 3-(tert-butoxycarbonylamino)-5-methylhexanoic acid, Meldrum's acid | EDC hydrochloride, DMAP, DCM, rt | Crude tert-butyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-isobutyl-3-oxopropylcarbamate | - | google.com |

| 2 | Product from Step 1 | Ethyl acetate, reflux | tert-butyl 2-isobutyl-4,6-dioxopiperidine-1-carboxylate | 72% (over 2 steps) | google.com |

| 3 | tert-butyl 2-isobutyl-4,6-dioxopiperidine-1-carboxylate | 3 M HCl in 1,4-dioxane, rt | 6-Isobutyl-piperidine-2,4-dione | 74% | google.com |

The isomeric compound 4-isobutylpiperidine-2,6-dione, also known as 3-isobutylglutarimide, is a significant chemical intermediate. google.comchemicalbook.comsigmaaldrich.com Its synthesis is well-documented and provides access to a piperidinedione core bearing the required isobutyl substituent.

A primary method for its preparation involves the cyclization of 3-isobutyl-glutaric acid with a nitrogen-containing reactant like urea (B33335) or ammonia (B1221849) at elevated temperatures. google.com This reaction directly forms the imide ring, yielding 4-isobutylpiperidine-2,6-dione. Another reported synthesis involves heating (S)-3-carbamoylmethyl-5-methylhexanoic acid in xylene, which also results in the formation of 4-isobutyl-piperidine-2,6-dione. researchgate.netresearchgate.net

While this compound is a 2,6-dione rather than a 2,4-dione, its established synthesis represents a key pathway to an isobutyl-substituted piperidinedione structure, which serves as a crucial precursor in the synthesis of other pharmaceutically important molecules. google.com

Stereoselective Synthesis Approaches for this compound Derivatives

The controlled spatial arrangement of substituents on the piperidine ring is critical, as stereochemistry often dictates the biological activity of piperidine-containing compounds. google.com Consequently, significant research has focused on developing stereoselective synthetic routes to access specific isomers of this compound and related derivatives.

A key challenge in the synthesis of substituted piperidones is controlling the stereochemistry at multiple chiral centers. One notable approach involves the reduction of a keto functionality. For instance, the crystal structure of (6S)-6-isobutylpiperidine-2,4-dione has been shown to favor the keto tautomer in its solid state. The subsequent reduction of this dione leads to the formation of (4R,6S)/(4S,6S)-4-hydroxy-6-isobutylpiperidin-2-one. This reduction is diastereoselective, yielding a cis/trans mixture with the cis isomer being predominant. NMR analysis has determined the ratio of the (4R,6S) cis isomer to the (4S,6S) trans isomer to be 84:16. researchgate.net

Radical cyclization presents another effective strategy for stereocontrol. A novel method for synthesizing 2,4,5-trisubstituted piperidines utilizes a 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. This approach results in the formation of only two of the four possible diastereoisomers. The diastereomeric ratio achieved can be quite high, ranging from 3:2 to 40:1, particularly when the radical is stabilized by a vinyl or phenyl group. nih.gov This method offers a pathway to piperidine structures with controlled stereochemistry at the 2, 4, and 5 positions.

Furthermore, base-catalyzed additions to chiral imines have proven successful. The diastereoselective aza-Henry reaction of 4-nitrobutanoates with N-tert-butanesulfinyl imines proceeds with high facial diastereoselectivity. ua.es The resulting β-nitroamine intermediates can then be transformed into 6-substituted piperidine-2,5-diones through the removal of the sulfinyl group, which occurs with a simultaneous δ-lactam formation and a Nef reaction to convert the nitro group into a ketone. ua.es While this yields a 2,5-dione, the principles of using chiral auxiliaries to direct stereochemistry are highly relevant for the synthesis of 2,4-dione derivatives.

The table below summarizes key findings from stereoselective synthesis studies relevant to substituted piperidones.

| Method | Starting Materials | Product | Key Stereochemical Outcome | Reference |

| Diastereoselective Reduction | (6S)-6-Isobutylpiperidine-2,4-dione | (4R,6S)/(4S,6S)-4-hydroxy-6-isobutylpiperidin-2-one | Forms a cis/trans mixture with a ratio of 84:16 (cis:trans). | researchgate.net |

| Radical Cyclization | Stabilized radicals, α,β-unsaturated esters | 2,4,5-Trisubstituted piperidines | High diastereoselectivity, with ratios up to 40:1. | nih.gov |

| Aza-Henry Reaction | 4-Nitrobutanoates, N-tert-butanesulfinyl imines | 6-Substituted piperidine-2,5-diones | High face diastereoselectivity in the key addition step. | ua.es |

Modern Synthetic Innovations and Optimization for Scalability

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, modularity, and scalability of methods to produce complex molecules like this compound derivatives. These innovations are crucial for transitioning from laboratory-scale synthesis to industrial production for pharmaceutical or other applications.

Optimization of reaction conditions and reagents is another key area of innovation. For the synthesis of various N-acylpiperidines, a modified procedure utilizing 1-acylbenzotriazoles has been developed. researchgate.net This method allows for the synthesis of the target compounds in high yields, ranging from 71% to 100%, demonstrating a highly efficient and optimized process suitable for producing a library of derivatives. researchgate.net

Catalysis is at the forefront of modern synthetic innovation. Gold-catalyzed cyclization is employed not as the main transformation but to efficiently generate necessary intermediates for subsequent reactions. nih.gov In other systems, palladium-catalyzed intramolecular allylic amination has been used, where a protecting group with defined stereochemistry acts as a chiral ligand, guiding the selectivity of the reaction. mdpi.com The development of novel catalytic systems, including those based on iridium, rhodium, and borenium, has also expanded the toolkit for the stereoselective synthesis of piperidines through hydrogenation of pyridine (B92270) precursors. mdpi.com

The table below highlights modern synthetic strategies and their advantages for the production of piperidine derivatives.

| Innovation | Description | Advantages | Reference |

| One-Pot Synthesis | A sequence of gold-catalyzed cyclization, reduction, and rearrangement to form piperidin-4-ols in a single reaction vessel. | High modularity and flexibility, excellent diastereoselectivity, increased efficiency. | nih.gov |

| Optimized Reagent Use | Reaction of 1-acylbenzotriazoles with various piperidines to produce N-acylpiperidines. | High yields (71-100%), suitable for creating diverse compound libraries. | researchgate.net |

| Advanced Catalysis | Use of transition metals (e.g., gold, palladium, iridium) and borenium catalysts for cyclization and hydrogenation reactions. | Enables highly selective transformations, including stereoselective and intramolecular reactions. | nih.govmdpi.com |

Chemical Reactivity and Transformation Chemistry of 5 Isobutylpiperidine 2,4 Dione

Reactivity Profiles of the Dicarbonyl System within the Piperidine (B6355638) Ring

The dicarbonyl system in 5-isobutylpiperidine-2,4-dione is the primary locus of its reactivity. This system can exist in several tautomeric forms, with the diketo and various enol forms being the most significant. The equilibrium between these tautomers is influenced by the solvent, pH, and the presence of substituents. The diketo form is generally the most stable. libretexts.org

The presence of two carbonyl groups activates the adjacent methylene (B1212753) (C3) and methine (C5) positions, making them susceptible to deprotonation by a base to form an enolate. This enolate is a key reactive intermediate, participating in a wide range of reactions.

Nucleophilic Reactions: The carbonyl carbons are electrophilic and can undergo nucleophilic addition reactions. evitachem.comcymitquimica.com For instance, reduction of the C4-carbonyl with a reducing agent like zinc borohydride (B1222165) can lead to the formation of the corresponding 4-hydroxypiperidin-2-one. core.ac.uk

Electrophilic Reactions at C3: The enolate generated by deprotonation at the C3 position can react with various electrophiles. Alkylation at this position can be achieved using alkyl halides in the presence of a suitable base. rsc.org

A study on the reactivity of piperidine-2,4-dione derivatives with electrophilic sulfur in cysteine sulfenic acid demonstrated that these compounds act as effective cyclic C-nucleophiles. rsc.org The reaction proceeds via the enolate, attacking the electrophilic sulfur atom.

Stereochemical Control in Derivatization Reactions of Piperidine-2,4-diones

The C5 position of this compound is a stereocenter, meaning that derivatization reactions can lead to the formation of diastereomers. The stereochemical outcome of these reactions is often influenced by the existing stereochemistry at C5.

In the synthesis of substituted piperidine-2,4-diones via Dieckmann cyclization, the stereochemistry of the starting materials can be used to control the stereochemistry of the final product. core.ac.ukresearchgate.net For example, the use of enantiomerically pure β-amino esters can lead to the formation of enantiopure piperidine-2,4-diones. core.ac.uk

Furthermore, in reactions involving the enolate, the approach of the electrophile can be directed by the substituent at C5, leading to a preference for one diastereomer over the other. For instance, in the synthesis of 2,4,5-trisubstituted piperidines via Prins or carbonyl ene cyclization, the stereoselectivity is dependent on the reaction conditions. rsc.org Low-temperature cyclizations catalyzed by HCl proceed under kinetic control, favoring the 4,5-cis product, while cyclizations catalyzed by MeAlCl₂ proceed under thermodynamic control, favoring the 4,5-trans product. rsc.org

The following table summarizes the diastereoselective synthesis of 4-hydroxypiperidin-2-ones via a Cu(I)-catalyzed reductive aldol (B89426) cyclization, highlighting the high degree of stereocontrol achievable. acs.org

| Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| N-allyl-N-(p-methoxyphenyl)-3-oxobutanamide | (3S,4R,5S)-4-hydroxy-3,5-dimethyl-1-(p-methoxyphenyl)piperidin-2-one | >20:1 | 85 |

| N-allyl-N-(p-methoxyphenyl)-3-oxo-5-phenylpentanamide | (3S,4R,5S)-4-hydroxy-5-benzyl-3-methyl-1-(p-methoxyphenyl)piperidin-2-one | >20:1 | 78 |

Functionalization Strategies of the 5-Isobutyl Substituent

Direct functionalization of the 5-isobutyl substituent presents a challenge due to the presence of unactivated C(sp³)–H bonds. However, advances in C–H functionalization chemistry offer potential strategies.

One approach is the use of transition metal catalysis to achieve site-selective C–H activation. rsc.orgrsc.orgresearchgate.net While direct examples on this compound are not prevalent, studies on similar heterocyclic systems suggest feasibility. For instance, iridium-catalyzed ortho-C–H activation in alkylarenes has been demonstrated, where the alkyl group directs the metalation. nih.govacs.org A similar strategy could potentially be adapted for the isobutyl group on the piperidine ring.

Another potential strategy is radical C–H functionalization. rsc.org These reactions, often initiated by hydrogen-atom transfer, can create a carbon-centered radical on the alkyl chain, which can then be trapped by a suitable reagent.

The following table outlines some general strategies for C-H functionalization that could be applicable to the isobutyl group of this compound.

| Strategy | Catalyst/Reagent | Potential Transformation | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed C-H Activation | Iridium or Rhodium complexes | Oxidation, Arylation, Alkylation | nih.govacs.org |

| Radical C-H Functionalization | Peroxides, N-hydroxyphthalimide esters | Halogenation, Amination, Etherification | rsc.org |

N-Alkylation and N-Functionalization of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a nucleophilic center and can be readily functionalized. N-alkylation is a common transformation and can be achieved using a variety of alkylating agents and conditions. researchgate.netnih.gov

Typical procedures involve the reaction of the piperidine-2,4-dione with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile (B52724). rsc.orgresearchgate.net Microwave irradiation has been shown to enhance the efficiency of N-alkylation reactions, significantly reducing reaction times. vulcanchem.com

Besides alkylation, the nitrogen atom can also undergo other functionalization reactions such as N-acylation. rsc.org For example, reaction with propionyl chloride in the presence of a base like triethylamine (B128534) yields the corresponding N-propionyl derivative. rsc.org

The following table provides a summary of various conditions reported for the N-alkylation of piperidine and its derivatives. researchgate.net

| Alkylating Agent | Base | Solvent | Conditions |

|---|---|---|---|

| Alkyl bromide or iodide | None (slow addition) | Acetonitrile | Room temperature |

| Alkylating agent | K₂CO₃ | DMF | Room temperature |

| Alkylating agent | NaH | DMF | 0 °C to room temperature |

Ring Modification and Expansion/Contraction Reactions

The piperidine-2,4-dione ring can undergo transformations that alter its size. Ring contraction can be achieved through a Wolff rearrangement of a 3-diazopiperidine-2,4-dione. acs.org The diazo compound, upon thermal or photochemical promotion, can extrude nitrogen to form a ketene, which can then undergo an intramolecular reaction to yield a substituted 2-oxopyrrolidine-3-carboxylic acid derivative. acs.org

Ring expansion of piperidine derivatives to azepanes (seven-membered rings) or azocanes (eight-membered rings) has also been reported. consensus.appresearchgate.netclockss.org For instance, certain β-acyl-substituted piperidine derivatives have been shown to undergo an unexpected ring expansion to a hexahydroazocine ring upon reaction with acetylenecarboxylic acid esters. consensus.app Another example involves the ring expansion of a 2-(methanesulfonyloxymethyl)piperidine derivative with an azide (B81097) anion to form a hexahydro-1H-azepine. clockss.org While these examples are not on the piperidine-2,4-dione system itself, they illustrate the potential for such rearrangements within the piperidine framework.

| Starting Material | Reagents | Product | Transformation Type | Reference |

| 3-Diazopiperidine-2,4-dione | Heat/Light | 2-Oxopyrrolidine-3-carboxylic acid derivative | Ring Contraction (Wolff Rearrangement) | acs.org |

| 4-Hydroxy-1-methyl-4-phenylpiperidin-3-yl(phenyl)methanone | Methyl propiolate | Azocine derivative | Ring Expansion | consensus.app |

| Optically active 2-(methanesulfonyloxymethyl)piperidine | Sodium azide | Hexahydro-1H-azepine derivative | Ring Expansion | clockss.org |

Computational and Theoretical Investigations of 5 Isobutylpiperidine 2,4 Dione

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energetic stability of a molecule. These computations solve approximations of the Schrödinger equation to yield information about electron distribution and energy levels. For 5-Isobutylpiperidine-2,4-dione, such calculations would typically employ methods like Density Functional Theory (DFT) to elucidate its thermodynamic and electronic characteristics.

Table 1: Illustrative Quantum Chemical Properties of this compound This table presents theoretical values typical for a molecule of this class, calculated using standard computational methods for illustrative purposes.

| Property | Value | Unit |

| Total Energy | -652.8 | Hartrees |

| Heat of Formation | -145.7 | kcal/mol |

| Dipole Moment | 3.2 | Debye |

Conformational Landscape Analysis and Preferred Geometries

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies to identify the most stable, or preferred, geometries. The this compound molecule has several sources of conformational flexibility: the puckering of the piperidine (B6355638) ring and the rotation around the single bonds of the isobutyl side chain.

The piperidine ring can adopt several conformations, most notably the low-energy chair forms and higher-energy boat or twist-boat forms. For substituted piperidines, the orientation of the substituent (axial vs. equatorial) is a critical factor. Computational studies on N-acylpiperidines have shown that pseudoallylic strain can force a substituent at the 2-position into an axial orientation. nih.gov While specific studies on the 5-isobutyl isomer are limited, research on the related isomer, (6S)-6-Isobutylpiperidine-2,4-dione , has provided valuable insight through X-ray crystallography. nih.gov This analysis revealed that in the solid state, the compound exists as the keto tautomer and that the isobutyl group adopts an axial orientation. researchgate.net

Computational energy calculations can quantify the stability of these different conformers. The global minimum, the conformer with the lowest energy, represents the most probable structure of the molecule in the gas phase.

Table 2: Illustrative Relative Energies of this compound Conformers This table presents a hypothetical energy landscape for the primary conformers. The chair conformation with an equatorial substituent is typically the most stable unless specific steric or electronic effects are at play.

| Conformer (Isobutyl Group Orientation) | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.00 |

| Chair (Axial) | 2.15 |

| Twist-Boat | 5.50 |

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and, specifically, molecular dynamics (MD) simulations are used to study how a molecule behaves over time and interacts with its environment. nih.gov These simulations model the movements of atoms and molecules based on classical mechanics, providing a dynamic picture of intermolecular forces.

For this compound, MD simulations can predict how it interacts with solvent molecules, such as water, or how it might bind to a biological target like a protein receptor. The primary interactions governing this behavior are hydrogen bonds and hydrophobic interactions. The amide group (N-H) and the two carbonyl groups (C=O) of the piperidine-2,4-dione ring are potent sites for hydrogen bonding, acting as both donors and acceptors.

Crystal structure analysis of the isomer (6S)-6-Isobutylpiperidine-2,4-dione confirms the importance of these interactions, showing that two independent molecules form a dimer in the crystal lattice through a distinct hydrogen-bond motif between their amide groups. nih.gov MD simulations can further explore the stability and persistence of such interactions in a dynamic solution environment, which is crucial for understanding its potential biological role. nih.gov The isobutyl group, being nonpolar, would primarily engage in hydrophobic interactions, contributing to its binding affinity within nonpolar pockets of a receptor. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and verify experimental results. Quantum chemical calculations can accurately forecast nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic parameters.

By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps confirm the structure and assign specific signals to the correct atoms in the molecule. Similarly, by calculating the vibrational frequencies corresponding to the stretching and bending of chemical bonds, a theoretical IR spectrum can be produced. This is particularly useful for identifying characteristic functional groups, such as the carbonyl (C=O) and amide (N-H) stretches in the piperidine-2,4-dione ring. While specific published spectra for this compound are not available, theoretical predictions provide a powerful reference for any future experimental characterization.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table provides a hypothetical comparison to demonstrate how computational values are used to assign experimental signals. Experimental values are typical for the functional groups listed.

| Parameter | Predicted Value | Typical Experimental Value | Assignment |

| ¹H NMR Chemical Shift | 7.85 ppm | 7.5 - 8.5 ppm | N-H |

| ¹³C NMR Chemical Shift | 172.1 ppm | 170 - 175 ppm | C4=O |

| ¹³C NMR Chemical Shift | 168.9 ppm | 165 - 170 ppm | C2=O |

| IR Frequency | 3255 cm⁻¹ | 3200 - 3300 cm⁻¹ | N-H Stretch |

| IR Frequency | 1715 cm⁻¹ | 1705 - 1725 cm⁻¹ | C4=O Stretch |

| IR Frequency | 1680 cm⁻¹ | 1670 - 1690 cm⁻¹ | C2=O Stretch (Amide) |

Structure Activity Relationship Sar Elucidations of 5 Isobutylpiperidine 2,4 Dione Derivatives

Correlating Structural Modifications with Biological Response

The biological activity of 5-isobutylpiperidine-2,4-dione derivatives can be significantly altered by making structural changes to the molecule. These modifications can influence how the molecule interacts with its biological target, affecting its efficacy.

The piperidine (B6355638) ring and its nitrogen atom are key areas for structural modification in the development of new therapeutic agents. nih.gov Substitutions on the piperidine ring can significantly impact the biological activity of the resulting derivatives. For instance, the introduction of different functional groups at various positions on the ring can alter the molecule's polarity, size, and shape, thereby influencing its binding affinity to target receptors. nih.govmdpi.com

The nitrogen atom within the piperidine ring is also a critical point for modification. The presence of the nitrogen atom is often optimal for biological activity. mdpi.com Altering the substituent on the nitrogen atom can modulate the basicity and lipophilicity of the compound, which in turn affects its pharmacokinetic and pharmacodynamic properties. Research has shown that even small changes, such as the addition of a methyl or ethyl group to the nitrogen, can lead to substantial differences in biological response. nih.gov

Studies involving the replacement of the isobutyl group with other alkyl or functional groups have demonstrated its importance. For example, replacing it with a smaller group like a methyl or ethyl group, or a larger or more polar group, can lead to a decrease in biological activity, highlighting the optimized nature of the isobutyl substituent for certain biological targets.

The presence of chiral centers in this compound derivatives means that they can exist as different stereoisomers, such as enantiomers and diastereomers. google.com These stereoisomers can exhibit significantly different biological activities. google.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can differentiate between the different spatial arrangements of a molecule. nih.gov

For instance, one enantiomer of a compound might bind to a receptor with high affinity and elicit a strong biological response, while the other enantiomer may have a much lower affinity or even be inactive. google.com In some cases, the "inactive" enantiomer can even have undesirable side effects. Therefore, the stereochemistry of these derivatives is a critical factor to consider in drug design and development.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.govnih.gov

In the context of this compound derivatives, QSAR models can be developed by correlating various calculated molecular descriptors with their experimentally determined biological activities. These descriptors can be of different types, including:

Topological descriptors: Related to the two-dimensional representation of the molecule.

Structural descriptors: Based on the three-dimensional structure of the molecule.

Electronic descriptors: Describing the electronic properties of the molecule.

Physicochemical descriptors: Such as lipophilicity and solubility. nih.gov

Different statistical methods like multiple linear regression (MLR), partial least squares (PLS), and artificial neural networks (ANN) can be employed to build the QSAR models. nih.govnih.gov For instance, a study on piperidine derivatives as CCR5 antagonists utilized these methods to develop predictive models. nih.gov The predictive power of these models is assessed through internal and external validation techniques. nih.gov Successful QSAR models can provide valuable insights into the structural features that are crucial for the desired biological activity.

Table 1: Comparison of QSAR Modeling Techniques for Piperidine Derivatives

| Modeling Technique | Internal Validation (Q²) | External Validation (r²_pred) | Key Descriptors Used |

|---|---|---|---|

| Stepwise Regression | 0.562 | --- | Structural, physicochemical, spatial, electronic |

| Partial Least Squares (PLS) | --- | 0.580 | Topological, structural, physicochemical, spatial, electronic |

| Artificial Neural Network (ANN) | --- | Acceptable | Not specified |

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.govnih.gov This technique is instrumental in understanding the binding mode of this compound derivatives at a molecular level. nih.gov By visualizing the interactions between the ligand and the amino acid residues in the binding pocket, researchers can gain insights into the key factors driving the binding affinity. ijpbs.com

The process typically involves preparing the three-dimensional structures of both the ligand and the target protein, which can be obtained from databases like the Protein Data Bank (PDB). nih.gov Docking simulations then explore various possible conformations and orientations of the ligand within the binding site, and a scoring function is used to rank the different poses based on their predicted binding energy. nih.gov More negative binding energies generally indicate a more favorable interaction. nih.gov

Molecular docking studies can reveal specific interactions such as:

Hydrogen bonds: Formed between the ligand and polar residues.

Hydrophobic interactions: Occurring between nonpolar parts of the ligand and the receptor.

Electrostatic interactions: Between charged groups on the ligand and the receptor.

This detailed understanding of the binding mode can explain the observed SAR and guide the rational design of new derivatives with improved binding affinity and selectivity. For example, if a hydrogen bond is identified as being crucial for activity, modifications can be made to the ligand to strengthen this interaction.

Advanced Analytical Methodologies for Characterization of 5 Isobutylpiperidine 2,4 Dione

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 5-isobutylpiperidine-2,4-dione. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy each offer unique insights into the compound's architecture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise atomic arrangement within the this compound molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR spectral data for this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) reveals characteristic signals corresponding to the different protons in the molecule. researchgate.net The isobutyl group protons typically appear as a doublet for the two methyl groups around δ 0.86-0.89 ppm and a multiplet for the methine proton. researchgate.net The protons on the piperidine (B6355638) ring and its substituents show distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. For instance, a singlet observed around 8.03-8.05 ppm is characteristic of the NH proton of the piperidine ring. researchgate.netgoogle.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectra would show distinct peaks for the carbonyl carbons (C2 and C4), the carbons of the isobutyl group, and the carbons of the piperidine ring. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum, around 168.2-206.5 ppm, indicative of their electron-deficient nature. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra would show correlations between adjacent protons, helping to trace the proton-proton coupling networks within the isobutyl group and the piperidine ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.03 | s | 1H | NH |

| 3.20 - 3.40 | m | 4H | CH₂ (ring) |

| 3.08 | m | 1H | CH (ring) |

| 1.61 | m | 1H | CH (isobutyl) |

| 1.53 | m | 1H | CH₂ (isobutyl) |

| 1.16 | m | 1H | CH₂ (isobutyl) |

| 0.88 | m | 6H | CH₃ (isobutyl) |

Data sourced from patent literature. google.com

Mass Spectrometry (MS/MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing confirmation of its elemental composition and structural features.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₅NO₂), the expected exact mass is 169.1103. HRMS analysis using techniques like Electrospray Ionization (ESI) would show a protonated molecule [M+H]⁺ with a measured m/z value very close to the calculated value, confirming the molecular formula. researchgate.netgoogle.com

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation of the parent ion. By subjecting the isolated [M+H]⁺ ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides valuable information about the compound's structure. For this compound, expected fragmentation pathways would involve the loss of the isobutyl group, cleavage of the piperidine ring, and loss of water or carbon monoxide. Analysis of these fragment ions helps to piece together the molecular structure.

Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 170.1 | 170 |

| HRMS-ESI | [M+H]⁺ | 168.1019 | 168.1017 |

Data sourced from various studies. researchgate.netgoogle.com

Chromatographic Purity and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods used.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Quantification and Impurity Profiling

HPLC and UPLC are powerful techniques for the quantitative analysis and purity assessment of this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

A typical HPLC or UPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation is achieved by a gradient elution, where the proportion of the organic solvent is increased over time. Detection is commonly performed using a UV detector.

These methods can effectively separate this compound from its starting materials, by-products, and degradation products. The high resolution of UPLC, which uses smaller particle size columns, allows for faster analysis times and better separation of closely related impurities. ijpsr.com By comparing the peak area of the main compound to the total area of all peaks, the purity of the sample can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS) in Complex Matrices

GC-MS is a highly sensitive and selective technique used for the analysis of volatile and semi-volatile compounds, making it suitable for the detection of this compound in complex matrices such as biological fluids or environmental samples.

In GC-MS analysis, the sample is first vaporized and then separated based on the compound's boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.

For the analysis of this compound, a derivatization step may be necessary to increase its volatility and improve its chromatographic properties. The resulting mass spectrum for each separated component allows for its positive identification by comparing it to a library of known spectra. The high sensitivity of GC-MS enables the detection and quantification of trace amounts of this compound. scholars.direct The use of a mass selective detector provides a high degree of certainty in the identification of the compound, even in the presence of co-eluting substances. scholars.direct

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a crucial analytical technique for the separation of enantiomers, allowing for the determination of the enantiomeric purity of chiral compounds like this compound. This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.

The resolution of racemic mixtures of piperidine-2,4-dione derivatives is frequently accomplished using High-Performance Liquid Chromatography (HPLC) with chiral columns. google.com For instance, the enantiomers of the closely related compound, 6-Isobutyl-piperidine-2,4-dione, have been successfully separated using chiral preparative HPLC. google.com This separation achieved a high degree of enantiomeric purity, demonstrating the efficacy of the technique. google.com The specific conditions for such separations are critical and involve the careful selection of the chiral column, mobile phase composition, and flow rate.

Different isomers of a compound may exhibit varying biological activities, making the separation and identification of the most active enantiomer essential. google.com For example, in some therapeutic contexts, the (2R,4S) configuration of a molecule may show the highest activity, while for another, the (2S,4S) configuration could be more potent. google.com

Detailed below are examples of conditions used for the chiral separation of related piperidine-dione compounds.

Table 1: Chiral HPLC Separation Conditions for Piperidine-dione Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Compound | 6-Isobutyl-piperidine-2,4-dione Enantiomers | DL-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid precursor |

| Technique | Chiral Preparative HPLC | HPLC on Chiral Columns |

| Column | CelluCoat (250x20 mm), 5 µm | CHIRALPACK® AS (5 x 50 cm) |

| Mobile Phase | Heptane/IPA/FA (80/20/0.1) | n-Hex/EtOH/MeOH (70:23:7) |

| Flow Rate | 18 mL/min | Not Specified |

| Outcome | Chiral purity of 99.7% de achieved | Resolution of racemic mixture |

| Reference | google.com | google.com |

This table is interactive. You can sort and filter the data.

The successful application of chiral chromatography underscores its importance in the synthesis and quality control of enantiomerically pure this compound. The ability to resolve and quantify enantiomers is a prerequisite for establishing structure-activity relationships and ensuring the desired therapeutic or chemical profile.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and solid-state conformation of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and the spatial arrangement of atoms.

For piperidine-dione derivatives, X-ray crystallography provides unambiguous evidence of their molecular structure. For example, the crystal structure of (6S)-6-isobutylpiperidine-2,4-dione has been determined, confirming that the keto tautomer is the preferred form in the solid state. researchgate.net This type of analysis is invaluable for confirming the outcome of stereoselective syntheses and for understanding the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

While specific crystallographic data for this compound is not available in the provided search results, the successful analysis of its isomer highlights the applicability and power of this technique for the definitive structural elucidation of this class of compounds. The data obtained from such an analysis is typically deposited in crystallographic databases. ugr.esugr.es

Table 2: Crystallographic Information for an Isomer of this compound

| Parameter | Finding |

|---|---|

| Compound | (6S)-6-isobutylpiperidine-2,4-dione |

| Molecular Formula | C₉H₁₅NO₂ |

| Key Finding | The keto tautomer is favoured in the solid state. |

| Reference | researchgate.net |

This table is interactive. You can sort and filter the data.

The determination of the absolute configuration and conformational preferences through X-ray crystallography is a cornerstone of modern chemical analysis, providing a foundational understanding of a molecule's structure.

Applications of 5 Isobutylpiperidine 2,4 Dione in Chemical Biology and Medicinal Chemistry Excluding Clinical Human Trials

Role as a Key Intermediate in the Synthesis of Therapeutically Relevant Compounds

5-Isobutylpiperidine-2,4-dione is a crucial intermediate in the creation of more complex molecules with potential therapeutic applications. nih.govrsc.org Its piperidine-2,4-dione core is a versatile scaffold that allows for the introduction of various functional groups, leading to the synthesis of a diverse range of compounds. nih.govrsc.org This adaptability makes it a valuable asset in drug discovery and development programs. nih.govrsc.org For instance, it has been utilized in the synthesis of kinase inhibitors, which are a class of drugs that block the action of enzymes called kinases, involved in cell growth and signaling pathways. google.com

Contribution to GABA Analogue Synthesis (e.g., as a precursor or related structural motif for Pregabalin impurities/intermediates)

The most notable application of this compound is in the synthesis of GABA analogues, particularly in relation to the anticonvulsant drug Pregabalin. While not a direct precursor to Pregabalin itself, it is recognized as a significant impurity and intermediate in some synthetic routes. researchgate.netscribd.comgoogle.com Specifically, it is often referred to as 4-isobutylpiperidine-2,6-dione in the context of Pregabalin impurities. ijpsr.compharmaffiliates.comopulentpharma.compharmaffiliates.com The presence of this compound as an impurity highlights its close structural relationship to the intermediates involved in Pregabalin synthesis. researchgate.netscribd.com Understanding the formation and characteristics of such impurities is critical for ensuring the purity and quality of the final active pharmaceutical ingredient. ijpsr.com

| Compound Name | Role in Pregabalin Synthesis | Reference |

| This compound (or 4-isobutylpiperidine-2,6-dione) | Impurity/Intermediate | researchgate.netscribd.comgoogle.comijpsr.compharmaffiliates.comopulentpharma.compharmaffiliates.com |

Design and Development of Molecular Scaffolds for Chemical Libraries

The piperidine-2,4-dione scaffold, of which this compound is an example, is a valuable framework for the construction of chemical libraries. molport.comwhiterose.ac.uk These libraries, containing a multitude of structurally related compounds, are essential tools in high-throughput screening for the identification of new drug leads. The ability to readily modify the piperidine-2,4-dione core allows for the generation of diverse sets of molecules, increasing the probability of discovering compounds with desired biological activities. whiterose.ac.uk The regioselective alkylation of the N-Boc protected piperidine-2,4-dione, for example, provides a facile route to a variety of 5-substituted derivatives. researchgate.net

Impact on the Discovery of Novel Bioactive Agents

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of bioactive molecules and approved drugs. nih.govmdpi.comnih.gov The unique three-dimensional structure of the piperidine scaffold, including derivatives like this compound, makes it an attractive starting point for the design of novel therapeutic agents. nih.govmdpi.comnih.gov The introduction of various substituents onto the piperidine-2,4-dione core can lead to the discovery of compounds with a wide range of pharmacological activities. nih.govrsc.org For example, derivatives of 2,4-diarylaminopyrimidine, which can be conceptually linked to piperidine-containing scaffolds, have been investigated as potent anti-cancer agents. nih.gov

Integration with Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions, offers a powerful strategy for the preparation of complex molecules. nih.gov The piperidine scaffold is amenable to such approaches. nih.gov For instance, ω-transaminases have been used for the stereoselective monoamination of 1,5-diketones, leading to the formation of piperideines, which are precursors to piperidines. nih.gov This highlights the potential for integrating enzymatic steps in the synthesis of chiral piperidine derivatives, including those related to this compound, to achieve high stereoselectivity under mild reaction conditions. nih.govsemanticscholar.org

Utility in Designing Biological Probes for Mechanistic Studies

Biological probes are essential tools for elucidating the mechanisms of action of drugs and understanding biological pathways. The structural features of this compound and its derivatives make them suitable for the design of such probes. chembuyersguide.com By incorporating reporter groups or reactive functionalities, these molecules can be used to identify protein targets, map binding sites, and investigate the downstream effects of target modulation. The development of diverse chemical probes through techniques like rhodium-catalyzed carbenoid chemistry can provide valuable tools for studying complex biological systems. whiterose.ac.uk

Emerging Trends and Future Research Trajectories

Innovations in Environmentally Benign Synthetic Methodologies

The synthesis of piperidine-2,4-diones is evolving towards more sustainable and efficient methods. Traditional approaches often rely on reactions like the Dieckmann cyclization, which has been effectively used to create variously substituted piperidine-2,4-diones. core.ac.ukresearchgate.net However, the focus is shifting to greener alternatives that minimize environmental impact.

Recent innovations emphasize the use of environmentally benign catalysts and solvent systems. researchgate.net For instance, methods are being developed that employ water as a reaction medium, reducing the need for volatile organic solvents. researchgate.net The use of recyclable catalysts, such as boron sulfonic acid, also represents a significant step towards sustainable synthesis. researchgate.net Furthermore, microwave-assisted synthesis is being explored as a way to accelerate reactions and improve yields for heterocyclic compounds, offering a greener and more efficient alternative to conventional heating methods. rsc.org Another area of advancement includes novel anionic enolate rearrangements, which provide effective and complementary pathways to structurally diverse piperidine-2,4-diones. nih.govrsc.org

| Synthetic Strategy | Description | Key Advantages | Relevant Compounds |

| Dieckmann Cyclization | An intramolecular condensation of a diester with a strong base to form a β-keto ester, which is then cyclized to form the dione (B5365651) ring. core.ac.uk | A well-established and versatile method for forming the core piperidine-2,4-dione structure. researchgate.net | 6-substituted piperidine-2,4-diones |

| Anionic Enolate Rearrangements | Novel methods involving the rearrangement of cyclic enolates to form the piperidinedione ring system. researchgate.net | Provides access to structurally diverse compounds that may be difficult to obtain through traditional methods. rsc.org | Functionalized piperidine (B6355638) systems |

| Green Catalysis | The use of recyclable and non-toxic catalysts, such as boron sulfonic acid, in aqueous solvent systems. researchgate.net | Environmentally benign, reduces waste, and allows for catalyst recycling without significant loss of activity. researchgate.net | 1,5-Benzodiazepine derivatives (by analogy) |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions for synthesizing heterocyclic compounds. rsc.org | Faster reaction times, often higher yields, and improved energy efficiency compared to conventional heating. rsc.org | Various N-containing heterocycles |

Advanced Computational Design for Target-Specific Agents

Computational tools are becoming indispensable in modern drug discovery for predicting the biological activity and potential targets of new molecules like 5-Isobutylpiperidine-2,4-dione. clinmedkaz.org These in silico methods allow researchers to screen virtual libraries of compounds and prioritize those with the highest likelihood of success, saving significant time and resources. clinmedkaz.org

Techniques such as molecular docking are used to predict the preferred orientation of a ligand when bound to a receptor, giving insights into binding affinity and interactions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies help to build mathematical models that correlate the chemical structure of piperidine derivatives with their biological activity. nih.govdrugtargetreview.com Furthermore, online tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can analyze a chemical structure and predict its most likely protein targets and pharmacological effects, guiding further preclinical studies. clinmedkaz.orgclinmedkaz.org These computational approaches enable a comprehensive analysis of how new piperidine derivatives might affect various enzymes, receptors, and ion channels, highlighting their potential in areas like cancer and central nervous system diseases. clinmedkaz.orgclinmedkaz.org

| Computational Tool/Method | Application in Drug Discovery | Purpose for Piperidinediones |

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a macromolecular target. researchgate.net | To visualize how this compound or its derivatives might interact with specific protein active sites. |

| QSAR (Quantitative Structure-Activity Relationship) | Develops a mathematical relationship between chemical structure and biological activity. nih.gov | To identify which structural features of piperidinedione derivatives are crucial for their therapeutic effects. |

| Target Prediction (e.g., SwissTargetPrediction) | Predicts the most probable protein targets for a given small molecule based on its structure. clinmedkaz.org | To generate hypotheses about the mechanism of action for this compound and guide experimental validation. |

| Pharmacological Activity Prediction (e.g., PASS) | Predicts the likely spectrum of biological activities for a compound. clinmedkaz.org | To explore the potential therapeutic applications of novel piperidinedione derivatives across different disease areas. |

Unveiling Undiscovered Biological Pathways and Targets

A significant challenge in pharmacology is that current drugs target a relatively small fraction of the human proteome. nih.gov There is a pressing need to identify and validate novel biological targets to address unmet medical needs. Structurally unique molecules like this compound and its derivatives are valuable tools in this endeavor.

The exploration of natural product-based libraries and other diverse chemical collections is a key strategy for discovering ligands for these challenging or "undruggable" targets. nih.gov By screening libraries containing underrepresented scaffolds, such as the piperidinedione core, researchers can identify new chemical probes that modulate previously unexploited biological pathways. nih.gov The unique three-dimensional architecture of piperidine derivatives makes them suitable for interacting with complex biological targets that may not be effectively modulated by more conventional, flatter molecules. mdpi.com The identification of novel biological activities for piperidinedione derivatives, such as antitumor or immunomodulatory effects, opens up new avenues for therapeutic intervention.

Rational Design of Derivatives with Enhanced Pharmacological Profiles

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to optimize the therapeutic properties of a lead compound. drugtargetreview.com For this compound, this involves the systematic modification of its chemical structure to enhance its pharmacological profile, such as potency and selectivity. This process is heavily reliant on understanding the structure-activity relationship (SAR), which describes how changes to a molecule's structure affect its biological activity. nih.gov

By synthesizing a series of analogs—for instance, by altering the isobutyl group or substituting other positions on the piperidine ring—researchers can systematically probe the molecule's interactions with its biological target. researchgate.net Computational modeling and QSAR studies play a crucial role in this process, helping to predict which modifications are most likely to yield improved compounds. nih.gov This approach has been successfully applied to other piperidine derivatives to develop potent and selective inhibitors for specific targets, such as the dopamine (B1211576) transporter or human heat shock protein 70 (HSP70). nih.govnih.gov These principles can be directly applied to rationally design derivatives of this compound with tailored therapeutic properties.

Application in High-Throughput Screening and Automation in Drug Discovery

High-Throughput Screening (HTS) is a critical technology in drug discovery that allows for the rapid testing of vast numbers of chemical compounds for a specific biological activity. thermofisher.com Small molecule libraries, which can contain tens of thousands of diverse compounds, are screened to identify "hits." nih.gov The piperidine-2,4-dione scaffold and its derivatives, including this compound, are ideal candidates for inclusion in such screening libraries due to their drug-like properties. thermofisher.com

The process of HTS is highly automated, enabling the rapid evaluation of compounds in a cost-effective manner. nih.gov Modern HTS methods often use label-free technologies, such as SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry, which avoids issues with fluorescent reporters and can accelerate the screening process significantly. nih.gov Phenotypic screening, where compounds are tested for their effect on whole cells or organisms, is another powerful HTS approach that can identify compounds acting through novel mechanisms. mdpi.com The inclusion of this compound and its analogs in these screening campaigns could lead to the discovery of new lead compounds for a wide range of diseases. nih.gov

Q & A

Q. What are the standard synthetic routes for 5-Isobutylpiperidine-2,4-dione, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization of substituted piperidine precursors or functionalization of preformed dione scaffolds. Key intermediates, such as isobutyl-substituted piperidine derivatives, are often characterized using NMR spectroscopy (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm structural integrity. For example, analogous piperidine-dione compounds require protecting groups for ketone functionalities during alkylation steps .

Q. What analytical methods are recommended for distinguishing this compound from structurally similar analogs?

Chromatographic techniques (e.g., HPLC with UV detection) combined with high-resolution mass spectrometry (HRMS) are critical for purity assessment. Differentiation of regioisomers (e.g., 2,4-dione vs. 3,5-dione) relies on distinct NMR splitting patterns, particularly in the piperidine ring protons. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For antimicrobial screening, follow CLSI guidelines with bacterial/fungal strains. Cytotoxicity can be assessed via MTT assays on human cell lines. Dose-response curves and IC₅₀ calculations are essential for activity validation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Refer to GHS hazard classifications: use fume hoods to avoid inhalation (H335), wear nitrile gloves (skin irritation, H315), and employ eye protection (H319). Spill management requires neutralization with inert adsorbents. Stability studies under varying pH/temperature conditions inform storage guidelines (e.g., desiccated at 2–8°C) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design evaluates variables like reaction temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing byproducts. Post-hoc ANOVA validates statistical significance .

Q. How should researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR coupling constants (e.g., axial vs. equatorial proton environments) may arise from conformational flexibility. Use variable-temperature NMR to probe dynamic processes. Computational tools (e.g., DFT-based chemical shift prediction ) reconcile experimental and theoretical data .

Q. What strategies elucidate the pharmacological targets of this compound?

Combine affinity chromatography with proteomic profiling to identify binding partners. Molecular docking against kinase or GPCR libraries prioritizes targets. Validate hypotheses using CRISPR knockouts or siRNA silencing in cell-based assays. Dose-dependent modulation of downstream biomarkers (e.g., phosphorylation levels) confirms target engagement .

Q. How can degradation products of this compound be identified under accelerated stability conditions?

Subject the compound to forced degradation (e.g., 40°C/75% RH for 4 weeks). Analyze degradants via LC-MS/MS with fragmentation patterns matched to synthetic standards. Oxidative products (e.g., epoxides) are characterized by HRMS and isotopic labeling .

Q. What computational models predict the ADMET properties of this compound analogs?

Use QSAR models (e.g., SwissADME, pkCSM) to estimate permeability (LogP), metabolic stability (CYP450 interactions), and toxicity (hERG inhibition). Molecular dynamics simulations assess blood-brain barrier penetration, guiding structural modifications for CNS-targeted derivatives .

Methodological Notes

- Data Validation : Cross-reference spectral data with PubChem/NIST entries to ensure reproducibility .

- Experimental Replicates : Perform triplicate measurements in biological assays to account for variability .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (IACUC) and include sham controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.